molecular formula C13H11ClN4 B12907696 Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl- CAS No. 787591-03-1

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-

Cat. No.: B12907696
CAS No.: 787591-03-1
M. Wt: 258.70 g/mol
InChI Key: JSSTUZZMINBOOB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an imidazo[1,2-a]pyrazine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and 2-chlorobenzaldehyde, under acidic or basic conditions.

    Introduction of the N-methyl group: This step involves the methylation of the imidazo[1,2-a]pyrazine core using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the 2-chlorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyrazine core reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring fused to the imidazole ring.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrazine core.

Uniqueness

3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the 2-chlorophenyl and N-methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

787591-03-1

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16)

InChI Key

JSSTUZZMINBOOB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3Cl

Origin of Product

United States

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